molecular formula C18H15NO5 B14397788 3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid CAS No. 88687-53-0

3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid

Cat. No.: B14397788
CAS No.: 88687-53-0
M. Wt: 325.3 g/mol
InChI Key: TYCMCKXRECCAQV-UHFFFAOYSA-N
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Description

3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid is an organic compound that features a complex structure with a nitrophenyl group, an indanone moiety, and a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction involving benzene and succinic anhydride, followed by cyclization.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.

    Formation of the Propanoic Acid Chain: The final step involves the addition of a propanoic acid chain through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the indanone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)propanoic acid: A simpler analog with similar functional groups but lacking the indanone core.

    2-Amino-3-(4-nitrophenyl)propanoic acid: Contains an amino group instead of the indanone core.

Uniqueness

3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid is unique due to its combination of the indanone core and the nitrophenyl group, which imparts distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

88687-53-0

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

3-[1-(4-nitrophenyl)-3-oxo-1,2-dihydroinden-2-yl]propanoic acid

InChI

InChI=1S/C18H15NO5/c20-16(21)10-9-15-17(11-5-7-12(8-6-11)19(23)24)13-3-1-2-4-14(13)18(15)22/h1-8,15,17H,9-10H2,(H,20,21)

InChI Key

TYCMCKXRECCAQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C2=O)CCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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